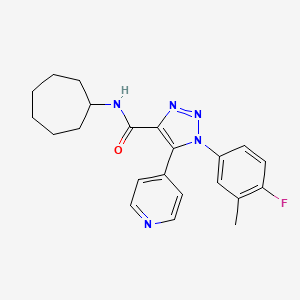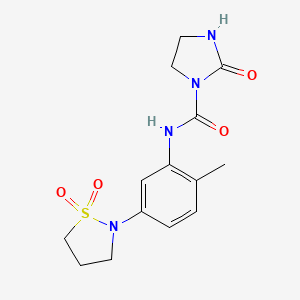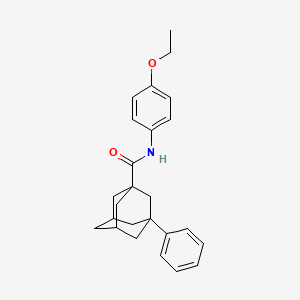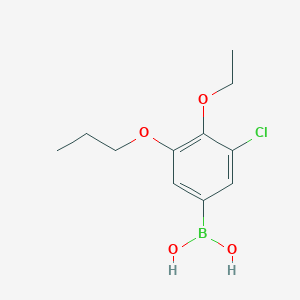
1-(4-isopropylphenyl)-3-(piperidin-1-ylcarbonyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-isopropylphenyl)-3-(piperidin-1-ylcarbonyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione is a useful research compound. Its molecular formula is C22H24FN5O and its molecular weight is 393.466. The purity is usually 95%.
BenchChem offers high-quality 1-(4-isopropylphenyl)-3-(piperidin-1-ylcarbonyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-isopropylphenyl)-3-(piperidin-1-ylcarbonyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-mycobacterial Activity
A study by Rani et al. (2019) describes the synthesis of secondary amine-substituted isoindoline-1,3-dione-4-aminoquinolines, including compounds with piperidine as the secondary amine component. These compounds were evaluated for their anti-mycobacterial activities against Mycobacterium tuberculosis. The compound featuring a butyl chain spacer and piperidine exhibited potent activity with minimal cytotoxicity, demonstrating a minimum inhibitory concentration (MIC99) of 6.25 μg mL−1 (Rani, Viljoen, Johansen, Kremer, & Kumar, 2019).
Photodegradation Studies
Muszalska et al. (2015) conducted forced degradation and photodegradation studies on pyrrolo[3,4-c]pyridine-1,3-dione derivatives, focusing on their stability under various conditions. These studies are crucial for understanding the stability and degradation pathways of novel compounds, providing insights into their potential applications and limitations (Muszalska, Ciemniejewski, Lesniewska, Szkatuła, & Malinka, 2015).
Biological Evaluation of Hybrid Compounds
Manolov, Ivanov, and Bojilov (2022) explored the synthesis of a hybrid compound incorporating 1,2,3,4-tetrahydroquinoline and ibuprofen, assessing its antioxidant, antitryptic, and anti-inflammatory properties. This research demonstrates the potential of integrating quinoline derivatives into therapeutic agents with enhanced biological activities (Manolov, Ivanov, & Bojilov, 2022).
Luminescent Properties and Electron Transfer
A study by Gan et al. (2003) on naphthalimide derivatives with piperazine substituents investigated their luminescent properties and photo-induced electron transfer. These findings could be relevant for applications in materials science, particularly in the development of novel luminescent materials (Gan, Chen, Chang, & Tian, 2003).
Antimicrobial Activity of Novel Compounds
Research by Zaki et al. (2019) on piperidinyl tetrahydrothieno[2,3-c]isoquinolines demonstrated significant antimicrobial activity against various pathogenic bacteria and fungi. This study highlights the potential of such compounds in addressing resistance to existing antimicrobial agents (Zaki, Kamal El‐Dean, Radwan, & Sayed, 2019).
properties
IUPAC Name |
N-cycloheptyl-1-(4-fluoro-3-methylphenyl)-5-pyridin-4-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5O/c1-15-14-18(8-9-19(15)23)28-21(16-10-12-24-13-11-16)20(26-27-28)22(29)25-17-6-4-2-3-5-7-17/h8-14,17H,2-7H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJPHLJJTWPSCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)NC3CCCCCC3)C4=CC=NC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-benzo[d]imidazol-1-yl)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2880232.png)
![Cis-Tert-Butyl3A-Aminohexahydrocyclopenta[B]Pyrrole-1(2H)-Carboxylate](/img/no-structure.png)
![6-(3-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2880234.png)

![N-[(2-chlorophenyl)methyl]cyclopentanamine](/img/structure/B2880242.png)

![Ethyl 2-((2,2,2-trichloro-1-isobutyramidoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2880244.png)


![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2,4-dimethylbenzoate](/img/structure/B2880248.png)

![11-[4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl]-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2880250.png)
![1-[4-[(4-Ethyl-1,3-thiazol-2-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2880252.png)
![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2880253.png)